2-Bromoclobetasone butyrate
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Overview
Description
2-Bromoclobetasone butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in dermatology to treat conditions such as eczema, psoriasis, and various forms of dermatitis. The compound is known for its efficacy in reducing inflammation and itching when applied topically.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoclobetasone butyrate involves multiple steps, starting with the bromination of clobetasone. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the clobetasone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoclobetasone butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to the formation of different analogs.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-Bromoclobetasone butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is used to investigate the biological effects of corticosteroids on cellular processes and immune responses.
Medicine: In addition to its dermatological applications, this compound is studied for its potential use in treating other inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for therapeutic use.
Mechanism of Action
2-Bromoclobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. The result is a reduction in inflammation and immune response at the site of application .
Comparison with Similar Compounds
Clobetasone: A corticosteroid with similar anti-inflammatory properties but without the bromine substitution.
Betamethasone: Another corticosteroid used for similar dermatological conditions but with different potency and side effect profiles.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: 2-Bromoclobetasone butyrate is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potency. This modification can enhance its efficacy in certain applications compared to other corticosteroids.
Properties
CAS No. |
639817-51-9 |
---|---|
Molecular Formula |
C26H31BrClFO5 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-2-bromo-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H31BrClFO5/c1-5-6-22(33)34-26(21(32)13-28)14(2)9-17-16-8-7-15-10-19(30)18(27)11-23(15,3)25(16,29)20(31)12-24(17,26)4/h10-11,14,16-17H,5-9,12-13H2,1-4H3/t14-,16-,17-,23-,24-,25-,26-/m0/s1 |
InChI Key |
HJMWRFQWUXHRAH-DWPQHFKNSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)F)C)C)C(=O)CCl |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C(=CC43C)Br)F)C)C)C(=O)CCl |
Origin of Product |
United States |
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